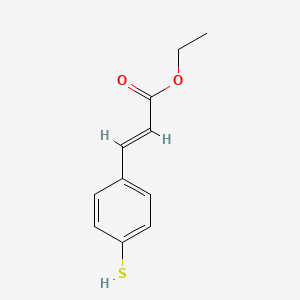

ethyl (E)-3-(4-sulfanylphenyl)prop-2-enoate

Description

Ethyl (E)-3-(4-sulfanylphenyl)prop-2-enoate is an α,β-unsaturated ester featuring a sulfhydryl (-SH) group at the para position of the phenyl ring. This compound belongs to the cinnamate ester family, characterized by a conjugated double bond between the phenyl and ester moieties. The sulfanyl substituent introduces unique electronic and steric properties, distinguishing it from analogs with methoxy, hydroxyl, or acetyl groups.

Properties

Molecular Formula |

C11H12O2S |

|---|---|

Molecular Weight |

208.28 g/mol |

IUPAC Name |

ethyl (E)-3-(4-sulfanylphenyl)prop-2-enoate |

InChI |

InChI=1S/C11H12O2S/c1-2-13-11(12)8-5-9-3-6-10(14)7-4-9/h3-8,14H,2H2,1H3/b8-5+ |

InChI Key |

VOHJDLLHNAYVJW-VMPITWQZSA-N |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC=C(C=C1)S |

Canonical SMILES |

CCOC(=O)C=CC1=CC=C(C=C1)S |

Origin of Product |

United States |

Biological Activity

Ethyl (E)-3-(4-sulfanylphenyl)prop-2-enoate, a compound with a distinctive structure featuring a sulfanyl group, has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and implications for medicinal chemistry, supported by various studies and data.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of ethyl acrylate with 4-sulfanylphenyl derivatives. The resulting compound is characterized by its planar structure, which is stabilized by intramolecular interactions. The presence of the sulfanyl group contributes to its reactivity and biological properties.

Antileukotrienic Properties

Recent studies have evaluated the compound's potential as an antileukotrienic agent. In vitro tests demonstrated that derivatives of this compound exhibit significant inhibition of arachidonic acid-induced platelet aggregation. The inhibitory concentration (IC50) values were found to be competitive with established antiplatelet agents like heparin, suggesting a promising pharmacological profile for cardiovascular applications .

Cytotoxicity and Cell Viability

The cytotoxic effects of this compound were assessed using microplate colorimetric assays. Results indicated that at optimal concentrations, the compound can selectively inhibit cell proliferation in certain cancer cell lines while exhibiting minimal toxicity to normal cells. This selectivity is crucial for developing targeted cancer therapies .

Data Table: Biological Activity Summary

| Activity | IC50 Value | Comparison |

|---|---|---|

| Inhibition of platelet aggregation | 0.84 mg/ml | Better than heparin (2.80 mg/ml) |

| Cytotoxicity in cancer cells | Varies by cell line | Selective inhibition observed |

Case Studies

- Platelet Aggregation Study : A study conducted on human platelet-rich plasma revealed that this compound significantly inhibited thrombin-induced platelet aggregation at concentrations as low as 1 mg/ml. This finding highlights its potential as an antithrombotic agent in clinical settings .

- Cancer Cell Line Testing : In a comparative analysis involving various cancer cell lines, this compound demonstrated differential cytotoxicity. For instance, it showed a significant reduction in viability in breast cancer cells while sparing normal fibroblasts, indicating a favorable therapeutic window .

The biological activity of this compound is believed to stem from its ability to modulate key signaling pathways involved in inflammation and cell proliferation. The sulfanyl group may play a critical role in facilitating interactions with target proteins involved in these pathways, thereby influencing cellular responses.

Comparison with Similar Compounds

Structural and Electronic Differences

The sulfanyl group (-SH) is a strong electron-donating substituent due to its lone pairs and polarizability. In contrast:

- Methoxy derivatives (e.g., ethyl (E)-3-(4-methoxyphenyl)prop-2-enoate, ) feature an electron-donating -OCH₃ group, which enhances resonance stabilization but lacks the redox activity of -SH .

- Acetyl derivatives (e.g., ethyl (E)-3-(4-acetylphenyl)prop-2-enoate, ) contain an electron-withdrawing -COCH₃ group, reducing electron density on the phenyl ring and altering reactivity in coupling reactions .

- Hydroxyl/dihydroxy derivatives (e.g., methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate, ) offer hydrogen-bonding capacity, influencing solubility and interaction with biological targets .

Key Insight : The sulfanyl group’s ability to form disulfide bonds or coordinate metal ions (e.g., in enzyme active sites) may confer distinct chemical behavior compared to other substituents.

Physicochemical Properties

- Solubility : Sulfanyl derivatives are expected to have higher polarity than methoxy analogs, increasing water solubility. For example, hydroxylated analogs () show improved solubility due to H-bonding .

- Crystal Packing : Methoxy and acetyl derivatives () exhibit syn-periplanar conformations stabilized by weak C–H···O interactions. The -SH group may introduce S–H···O/N hydrogen bonds, altering crystallization behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.